3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by a series of reactions to introduce the dimethylpropan-1-amine moiety. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide
- 2-Methoxy-5-nitrophenol
- N-(2-Methoxy-5-nitrophenyl)acetamide
Uniqueness
3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a methoxy group on the aromatic ring, along with the dimethylpropan-1-amine moiety, gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,8-13)7-9-6-10(14(15)16)4-5-11(9)17-3/h4-6H,7-8,13H2,1-3H3 |
InChI Key |
DIAAJVNKMILGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.